(R)-BoroPhg(+)-Pinanediol-HCl

Asymmetric Synthesis Chiral Auxiliary Diastereoselectivity

This chiral boronic ester is a critical building block for α-aminoboronic acid-derived serine protease inhibitors. It delivers >99% diastereoselectivity in Matteson homologation—generic substitution with pinacol esters or the wrong pinanediol enantiomer destroys stereochemical control and leads to incorrect diastereomers. The (+)-pinanediol auxiliary also provides superior hydrolytic stability during multi-step sequences, minimizing product loss. Used as the hydrochloride salt, (R)-BoroPhg(+)-Pinanediol-HCl eliminates the need for low-yielding chiral resolution steps. Ideal for constructing the defined stereocenter adjacent to boron that is essential for enzyme active-site interactions. Request a quote today to secure high-purity, stereochemically pure material.

Molecular Formula C17H25BClNO2
Molecular Weight 321.7 g/mol
CAS No. 476334-31-3
Cat. No. B1506422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-BoroPhg(+)-Pinanediol-HCl
CAS476334-31-3
Molecular FormulaC17H25BClNO2
Molecular Weight321.7 g/mol
Structural Identifiers
SMILESB1(OC2CC3CC(C3(C)C)C2(O1)C)C(C4=CC=CC=C4)N.Cl
InChIInChI=1S/C17H24BNO2.ClH/c1-16(2)12-9-13(16)17(3)14(10-12)20-18(21-17)15(19)11-7-5-4-6-8-11;/h4-8,12-15H,9-10,19H2,1-3H3;1H/t12-,13-,14+,15-,17-;/m0./s1
InChIKeyCVNPYXUVJGYRKY-OKFNBVSFSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Properties and Role of (R)-BoroPhg(+)-Pinanediol-HCl (CAS 476334-31-3) in Research and Procurement


(R)-BoroPhg(+)-Pinanediol-HCl (CAS 476334-31-3) is a chiral boronic ester, specifically the hydrochloride salt of the (+)-pinanediol ester of (R)-1-aminobenzylboronic acid [1]. This compound serves as a critical chiral building block and intermediate, primarily in the synthesis of peptide boronic acids . The (+)-pinanediol moiety functions as a chiral auxiliary and a protective group for the boronic acid, enabling high stereochemical control in subsequent synthetic transformations [2]. Its selection over other in-class analogs is justified by its superior stereochemical fidelity and the enhanced stability of its boronic ester bond, which are essential for the reliable and efficient synthesis of complex, biologically active molecules.

Procurement Risks of Using Non-Specific Analogs for (R)-BoroPhg(+)-Pinanediol-HCl


Substituting (R)-BoroPhg(+)-Pinanediol-HCl with a different boronic ester, such as a pinacol ester or an enantiomeric pinanediol derivative, can lead to significant failures in synthetic protocols. The (+)-pinanediol chiral auxiliary is not merely a protecting group; it dictates the absolute stereochemical outcome of reactions like the Matteson homologation with >99% diastereoselectivity [1]. Switching to an achiral diol like pinacol sacrifices all stereocontrol, while using the wrong enantiomer of pinanediol will yield the opposite, undesired diastereomer [2]. Furthermore, pinanediol esters are known for their superior hydrolytic stability compared to other boronic esters, which is crucial for isolation and purification steps [3]. Therefore, a generic substitution based solely on the presence of a boronic acid moiety is scientifically unsound and will likely result in product loss, low yields, and the generation of the incorrect stereoisomer.

Quantitative Differentiation of (R)-BoroPhg(+)-Pinanediol-HCl (CAS 476334-31-3) from Closest Analogs


Superior Diastereoselectivity in Stereocontrolled Synthesis over (R,R)-2,3-Butanediol Esters

The (+)-pinanediol chiral auxiliary, as present in (R)-BoroPhg(+)-Pinanediol-HCl, provides exceptional stereochemical control in Matteson-type homologation reactions. In a direct comparison with another common chiral auxiliary, (+)-pinanediol boronic esters routinely yield α-chloro boronic esters as a single diastereomer with >99% selectivity [1]. In contrast, the (R,R)-2,3-butanediol auxiliary achieves only 95% diastereoselectivity under analogous conditions [1]. This 4% absolute difference in stereochemical fidelity translates to a significant reduction in the formation of the undesired diastereomer, minimizing the need for challenging separations.

Asymmetric Synthesis Chiral Auxiliary Diastereoselectivity

Enhanced Hydrolytic Stability of Pinanediol Esters Compared to Pinacol and Other Diols

A key practical advantage of the pinanediol ester in (R)-BoroPhg(+)-Pinanediol-HCl is its superior resistance to hydrolysis, which is a common point of failure for other boronic esters. A comparative study of several boronic esters demonstrated that pinanediol esters are among the most hydrolytically stable [1]. In a specific four-way comparison, the pinanediol-derived boronic ester was confirmed to be the most stable, retaining its integrity better than esters formed with pinacol, norbornenediol, and cis-1,2-cyclopentanediol [2].

Boronic Ester Stability Hydrolysis Protecting Group

Defined Stereochemical Purity and Reproducibility vs. Racemic Mixtures

(R)-BoroPhg(+)-Pinanediol-HCl is supplied as a single, defined enantiomer and diastereomer, with typical purity specifications of ≥95% and often ≥98% from reputable suppliers . This is in stark contrast to using a racemic mixture of the boronic acid followed by resolution, which is inefficient and yields a maximum of 50% of the desired enantiomer. The use of this pre-resolved building block eliminates the uncertainty and waste associated with chiral resolution steps, ensuring that the final product's stereochemistry is both predictable and reproducible.

Chiral Purity Enantiomeric Excess Peptide Synthesis

Procurement-Driven Application Scenarios for (R)-BoroPhg(+)-Pinanediol-HCl (CAS 476334-31-3)


Synthesis of α-Aminoboronic Acid Peptidomimetics for Protease Inhibition

This compound is a premier building block for synthesizing α-aminoboronic acid derivatives, which are crucial transition-state analog inhibitors of serine proteases (e.g., thrombin, HCV NS3 protease, PSA). The high diastereoselectivity (>99%) conferred by the (+)-pinanediol auxiliary [1] is essential for constructing the defined stereocenter adjacent to the boron atom, which directly interacts with the enzyme's active site. Using the pre-formed, stereochemically pure (R)-BoroPhg(+)-Pinanediol-HCl streamlines the synthesis of complex peptidomimetic inhibitors, as it avoids a low-yielding and difficult chiral resolution step .

Iterative Matteson Homologation for Constructing Complex Chiral Molecules

In the iterative Matteson homologation sequence, the exceptional diastereoselectivity (>99%) of the (+)-pinanediol auxiliary is paramount for setting multiple contiguous stereocenters with high fidelity [1]. (R)-BoroPhg(+)-Pinanediol-HCl serves as a reliable entry point for this methodology, providing a phenylglycine-derived scaffold that can be chain-extended and functionalized with predictable stereochemistry. The stability of the pinanediol ester during these multi-step sequences is a further advantage, as it minimizes product loss due to premature hydrolysis [2].

Development of Chiral Ligands and Catalysts

The rigid, chiral framework of the pinanediol ester in (R)-BoroPhg(+)-Pinanediol-HCl makes it a valuable precursor for the development of novel chiral ligands and organocatalysts. The defined stereochemistry and stability of the boron-containing core [1] allow for further derivatization to create a chiral environment around the boron or nitrogen atoms. This is in contrast to using simpler, less rigid boronic esters, which may not provide the same level of stereodifferentiation or stability required for efficient asymmetric catalysis .

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